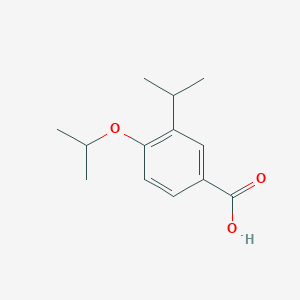

4-Isopropoxy-3-isopropylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-propan-2-yl-4-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-8(2)11-7-10(13(14)15)5-6-12(11)16-9(3)4/h5-9H,1-4H3,(H,14,15) |

InChI Key |

VALRQCBRRJJHGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Isopropoxy 3 Isopropylbenzoic Acid

Retrosynthetic Approaches to the Benzoic Acid Core

A retrosynthetic analysis of 4-isopropoxy-3-isopropylbenzoic acid suggests several viable pathways for its construction. The primary disconnections can be made at the ether linkage, the isopropyl group, or the carboxylic acid moiety.

One logical approach involves disconnecting the isopropoxy group, leading back to a 4-hydroxy-3-isopropylbenzoic acid precursor. This intermediate can be further simplified by disconnecting the isopropyl group, suggesting a Friedel-Crafts alkylation of a hydroxybenzoic acid derivative. Alternatively, the carboxylic acid group can be envisioned as arising from the oxidation of a corresponding benzyl derivative or the carboxylation of a Grignard reagent.

Another key retrosynthetic strategy involves disconnecting the C-C bond of the isopropyl group, pointing towards the introduction of this group via Friedel-Crafts alkylation onto a 4-isopropoxybenzoic acid precursor. The isopropoxy group, in turn, can be installed via a Williamson ether synthesis on a 4-hydroxybenzoate derivative.

These retrosynthetic pathways highlight the key chemical transformations required for the synthesis of the target molecule, primarily involving electrophilic aromatic substitution, nucleophilic substitution, and oxidation or carboxylation reactions.

Direct Synthesis Routes to 4-Isopropoxy-3-isopropylbenzoic Acid

Several direct synthetic routes can be employed to prepare 4-isopropoxy-3-isopropylbenzoic acid, building upon the retrosynthetic strategies outlined above. These methods often involve a multi-step sequence to introduce the desired substituents onto the benzene (B151609) ring.

Oxidation of Precursors (e.g., Isopropylbenzonitrile Derivatives)

One potential route to 4-isopropoxy-3-isopropylbenzoic acid involves the oxidation of a suitable precursor, such as 4-isopropoxy-3-isopropyltoluene or a related derivative. The oxidation of alkylbenzenes to carboxylic acids is a well-established transformation in organic synthesis. libretexts.orgyoutube.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert the alkyl side chain into a carboxylic acid group. libretexts.orgyoutube.compearson.com For this specific target, a precursor such as 4-isopropoxy-3-isopropylbenzyl cyanide could be hydrolyzed under acidic or basic conditions to yield the desired benzoic acid.

The general reaction scheme for the oxidation of an alkylbenzene is as follows:

Where 'Ar' represents the substituted aromatic ring and 'R' is an alkyl group. The reaction typically requires vigorous conditions, such as heating with the oxidizing agent. libretexts.orgyoutube.com

Another approach could involve the oxidation of a corresponding benzyl alcohol or aldehyde. For instance, 4-isopropoxy-3-isopropylbenzaldehyde could be oxidized to the carboxylic acid using milder oxidizing agents like silver oxide or Jones reagent. The oxidation of benzyl halides to benzoic acids using hydrogen peroxide in the presence of a catalyst has also been reported as an environmentally friendly method. organic-chemistry.org

Alkylation and Alkoxylation Strategies

A common and versatile approach to constructing substituted benzoic acids involves a combination of alkylation and alkoxylation reactions.

Friedel-Crafts Alkylation: The isopropyl group can be introduced onto the aromatic ring via a Friedel-Crafts alkylation reaction. wikipedia.orgmt.com This electrophilic aromatic substitution typically employs an alkyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgmt.com Starting with a 4-isopropoxybenzoic acid derivative, the Friedel-Crafts alkylation would likely yield a mixture of isomers, requiring subsequent separation. The directing effects of the existing substituents (isopropoxy and carboxyl) would influence the position of the incoming isopropyl group.

Williamson Ether Synthesis: The isopropoxy group is commonly introduced using the Williamson ether synthesis. gordon.eduwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 2-bromopropane). wikipedia.org A plausible synthetic sequence could start with a 4-hydroxy-3-isopropylbenzoic acid ester, which is then O-alkylated using isopropyl bromide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the ester would yield the final product.

A potential synthetic route combining these strategies is outlined below:

Esterification: Protection of the carboxylic acid of a starting material like 4-hydroxybenzoic acid as an ester (e.g., methyl ester).

Friedel-Crafts Alkylation: Introduction of the isopropyl group at the 3-position.

Williamson Ether Synthesis: Introduction of the isopropoxy group at the 4-position.

Hydrolysis: Deprotection of the ester to yield the final carboxylic acid.

Optimization of Reaction Conditions and Yields in Academic Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-isopropoxy-3-isopropylbenzoic acid. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

In Friedel-Crafts alkylation , the choice of Lewis acid and solvent can significantly impact the reaction's efficiency and selectivity. Over-alkylation is a common side reaction that can be minimized by using a less reactive alkylating agent or by controlling the reaction temperature. libretexts.org

For the Williamson ether synthesis , the choice of base and solvent is critical. Stronger bases can lead to higher yields, but may also promote side reactions. Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

In the carboxylation of a Grignard reagent , careful control of temperature and the use of anhydrous conditions are essential to prevent the quenching of the highly reactive Grignard reagent. chemistry-online.com The rate of addition of carbon dioxide can also influence the yield. chemistry-online.com

Table 1: General Parameters for Optimization of Key Synthetic Steps

| Reaction Step | Key Parameters to Optimize | Potential Challenges |

| Friedel-Crafts Alkylation | Lewis acid catalyst, solvent, temperature, reaction time | Polyalkylation, isomerization |

| Williamson Ether Synthesis | Base, solvent, temperature, phase-transfer catalyst | Elimination side reactions |

| Grignard Carboxylation | Solvent purity, temperature, rate of CO₂ addition | Quenching of Grignard reagent |

| Oxidation of Alkylbenzene | Oxidizing agent, temperature, reaction time | Over-oxidation, low yields |

Advanced Derivatization Strategies for 4-Isopropoxy-3-isopropylbenzoic Acid

The carboxylic acid functionality of 4-isopropoxy-3-isopropylbenzoic acid allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potentially useful properties.

Esterification and Amidation Reactions

Esterification: The conversion of 4-isopropoxy-3-isopropylbenzoic acid to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu However, for sterically hindered benzoic acids, this method may be inefficient. acs.org

Alternative methods for the esterification of hindered acids include the use of trifluoroacetic anhydride, which can facilitate the reaction under milder conditions. acs.org Other coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be employed to activate the carboxylic acid for reaction with an alcohol.

Table 2: Common Esterification Methods

| Method | Reagents | Conditions | Applicability |

| Fischer Esterification | Alcohol, Strong Acid Catalyst | Reflux | Simple, unhindered acids |

| Trifluoroacetic Anhydride | Alcohol, Trifluoroacetic Anhydride | Mild | Hindered acids |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Room Temperature | Mild, versatile |

Amidation: The synthesis of amides from 4-isopropoxy-3-isopropylbenzoic acid can be accomplished by reacting it with an amine. Direct thermal amidation is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species.

Common activating agents for amidation include thionyl chloride (to form the acyl chloride) or coupling reagents like HATU, HBTU, or BOP. These reagents facilitate the formation of the amide bond under mild conditions and are compatible with a wide range of functional groups. Catalytic methods for direct amidation using titanium(IV) isopropoxide or titanium(IV) fluoride have also been developed as more atom-economical alternatives. researchgate.netresearchgate.net

The choice of amidation method will depend on the specific amine being used and the desired reaction conditions.

Table 3: Common Amidation Methods

| Method | Reagents | Conditions | Key Features |

| Acyl Chloride Formation | Thionyl Chloride, Amine | Varies | Two-step process |

| Carbodiimide Coupling | Amine, DCC or EDC | Room Temperature | Mild, good yields |

| Peptide Coupling Reagents | Amine, HATU, HBTU, BOP | Room Temperature | High efficiency, low racemization |

| Catalytic Amidation | Amine, Ti(IV) catalyst | Elevated Temperature | Atom-economical |

Synthesis of Metal Carboxylates (e.g., Triorganotin Carboxylates)

The synthesis of metal carboxylates of 4-isopropoxy-3-isopropylbenzoic acid, particularly triorganotin(IV) carboxylates, can be achieved through established methodologies for the preparation of similar aromatic carboxylate complexes. nih.gov These methods typically involve the reaction of the carboxylic acid with an appropriate organotin(IV) precursor, such as an organotin(IV) halide or oxide.

A general synthetic approach involves the reaction of 4-isopropoxy-3-isopropylbenzoic acid with a triorganotin(IV) chloride (R₃SnCl, where R = methyl, butyl, phenyl, etc.) in the presence of a base, or directly with a triorganotin(IV) oxide ((R₃Sn)₂O). The reactions are often carried out in an anhydrous organic solvent like methanol, ethanol, or benzene to prevent hydrolysis of the organotin starting materials.

General Reaction Scheme:

From Triorganotin(IV) Halide: R₃SnCl + C₁₃H₁₈O₃ + NaOH → R₃Sn(O₂CC₁₂H₁₇O) + NaCl + H₂O

From Triorganotin(IV) Oxide: (R₃Sn)₂O + 2 C₁₃H₁₈O₃ → 2 R₃Sn(O₂CC₁₂H₁₇O) + H₂O

The resulting triorganotin(IV) carboxylates are typically characterized by various spectroscopic techniques.

| Spectroscopic Technique | Expected Observations for Triorganotin(IV) 4-Isopropoxy-3-isopropylbenzoate |

| FT-IR Spectroscopy | Disappearance of the broad O-H stretching band of the carboxylic acid. Appearance of asymmetric and symmetric COO stretching vibrations. The difference (Δν) between νasym(COO) and νsym(COO) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). |

| ¹H NMR Spectroscopy | Signals corresponding to the organo groups on the tin atom and the protons of the 4-isopropoxy-3-isopropylbenzoate ligand would be observed. |

| ¹³C NMR Spectroscopy | Resonances for the carbons of the organo groups and the benzoate ligand would be present. The chemical shift of the carboxylate carbon can also be indicative of the coordination mode. |

| ¹¹⁹Sn NMR Spectroscopy | The chemical shift provides information about the coordination number of the tin atom. For triorganotin(IV) carboxylates, a five-coordinate trigonal bipyramidal geometry in the solid state and a four-coordinate tetrahedral geometry in solution are common. nih.gov |

| Single-Crystal X-ray Diffraction | This technique would provide definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the tin atom. For many triorganotin(IV) carboxylates, a trigonal bipyramidal geometry is observed in the solid state. nih.gov |

Formation of Polymeric or Supramolecular Structures

Substituted benzoic acids are well-known building blocks for the construction of polymeric and supramolecular architectures through non-covalent interactions, primarily hydrogen bonding. researchgate.netmdpi.comrsc.org The 4-isopropoxy-3-isopropylbenzoic acid molecule possesses a carboxylic acid group, which is a strong hydrogen bond donor and acceptor, making it an excellent candidate for forming extended structures.

The carboxylic acid moieties can form hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids. Furthermore, the isopropoxy group can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks. The bulky isopropyl groups may influence the packing of the molecules in the solid state, potentially leading to the formation of channels or cavities within the supramolecular assembly.

The formation of coordination polymers is also a possibility when 4-isopropoxy-3-isopropylbenzoic acid is reacted with metal ions. The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), leading to the formation of one-, two-, or three-dimensional coordination polymers. The specific architecture of the resulting coordination polymer would depend on the coordination preferences of the metal ion, the stoichiometry of the reaction, and the reaction conditions. The bulky substituents on the aromatic ring could also play a significant role in directing the final structure.

| Interaction Type | Potential Role in Supramolecular Assembly of 4-Isopropoxy-3-isopropylbenzoic Acid |

| Carboxylic Acid Dimerization | Formation of centrosymmetric hydrogen-bonded dimers, a very common and robust supramolecular synthon. |

| Other Hydrogen Bonding | The isopropoxy oxygen can act as a hydrogen bond acceptor, potentially interacting with other molecules or solvent molecules. |

| π-π Stacking | The aromatic rings can engage in π-π stacking interactions, contributing to the overall stability of the supramolecular structure. |

| van der Waals Interactions | The isopropyl and isopropoxy groups will participate in van der Waals interactions, influencing the packing efficiency and overall crystal structure. |

| Coordination to Metal Centers | The carboxylate group can coordinate to metal ions to form coordination polymers with diverse dimensionalities and topologies. |

Mechanistic Investigations of Synthetic Transformations Involving 4-Isopropoxy-3-isopropylbenzoic Acid

For the synthesis of triorganotin(IV) 4-isopropoxy-3-isopropylbenzoate from a triorganotin(IV) halide, the reaction likely proceeds through a nucleophilic attack of the carboxylate anion on the electrophilic tin center, with the departure of the halide ion. When starting from a triorganotin(IV) oxide, the reaction is essentially a dehydration-condensation reaction.

In the context of catalysis, for instance in urethane formation, organotin(IV) carboxylates are believed to act as Lewis acids. lupinepublishers.com One proposed mechanism involves the formation of an intermediate alkoxide complex between the organotin carboxylate and an alcohol. nih.gov This alkoxide complex is then thought to be the active catalytic species that reacts with an isocyanate.

Proposed Catalytic Cycle for Urethane Formation (by analogy):

Catalyst Activation: The triorganotin(IV) 4-isopropoxy-3-isopropylbenzoate would react with an alcohol (R'OH) to form a triorganotin(IV) alkoxide and release the 4-isopropoxy-3-isopropylbenzoic acid. R₃Sn(O₂CC₁₂H₁₇O) + R'OH ⇌ R₃SnOR' + C₁₃H₁₈O₃

Reaction with Isocyanate: The triorganotin(IV) alkoxide then reacts with an isocyanate (R''NCO) to form a carbamate intermediate.

Product Formation and Catalyst Regeneration: The carbamate intermediate subsequently reacts with another molecule of alcohol to yield the urethane product and regenerate the triorganotin(IV) alkoxide, allowing it to re-enter the catalytic cycle. Alternatively, the released 4-isopropoxy-3-isopropylbenzoic acid can react with the organotin carbamate intermediate.

It is important to note that the specific mechanistic pathways can be influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature. Detailed kinetic and computational studies would be necessary to fully elucidate the mechanisms of transformations involving 4-isopropoxy-3-isopropylbenzoic acid.

Theoretical and Computational Studies on 4 Isopropoxy 3 Isopropylbenzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the molecular and electronic architecture of 4-Isopropoxy-3-isopropylbenzoic acid. These methods allow for a detailed exploration of its conformational landscape and the distribution of electrons, which are key determinants of its physical properties and chemical reactivity.

The three-dimensional structure of 4-Isopropoxy-3-isopropylbenzoic acid is not static but is defined by the rotation around its single bonds. Conformational analysis focuses on identifying the most stable arrangements of the atoms (conformers) and the energy required to interconvert between them. The key torsional angles in this molecule are associated with the rotation of the carboxylic acid group, the isopropoxy group, and the isopropyl group relative to the benzene (B151609) ring.

The rotation of the carboxylic acid group (–COOH) with respect to the phenyl ring is a critical factor. For many benzoic acid derivatives, a planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is energetically favored due to resonance stabilization. researchgate.net However, steric hindrance from the adjacent isopropyl group at the 3-position could lead to a non-planar ground state. Computational studies on ortho-substituted benzoic acids have shown that bulky substituents can force the carboxylic acid group out of the plane of the ring. researchgate.net The torsional barrier for this rotation is a measure of the stability of the planar versus non-planar forms. For meta-hydroxybenzoic acid, a representative substituted benzoic acid, the energy barrier for the rotation of the carboxyl group is approximately 21 kJ·mol⁻¹. researchgate.net A similar barrier can be anticipated for 4-isopropoxy-3-isopropylbenzoic acid, influenced by the electronic effects of the isopropoxy group and the steric hindrance of the isopropyl group.

Similarly, the orientations of the isopropoxy and isopropyl groups are determined by rotation around the C(ring)–O and C(ring)–C bonds. The isopropoxy group's orientation will be a balance between maximizing conjugation of the oxygen's lone pairs with the aromatic system and minimizing steric clashes with the adjacent isopropyl group.

Table 1: Representative Torsional Energy Barriers for Substituted Benzoic Acids (Analogous Systems)

| Compound (Analog) | Rotational Barrier (kJ·mol⁻¹) | Method of Calculation |

|---|---|---|

| meta-Hydroxybenzoic Acid | 21 | DFT |

| para-Hydroxybenzoic Acid | 27 | DFT |

This table presents calculated torsional barriers for the rotation of the carboxyl group in analogous hydroxybenzoic acids, providing an estimation of the energy required for conformational changes. Data sourced from computational studies. researchgate.net

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is crucial for predicting reactivity. The isopropoxy group at the 4-position is an electron-donating group (EDG) due to the resonance effect of the oxygen atom, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. The isopropyl group at the 3-position is a weak electron-donating group through an inductive effect. The carboxylic acid group is an electron-withdrawing group (EWG).

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. taylorandfrancis.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For substituted benzoic acids, the HOMO is typically a π-orbital located on the aromatic ring, while the LUMO is a π*-orbital, also delocalized over the ring and the carbonyl group. researchgate.net The electron-donating isopropoxy group will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carboxyl group will lower the energy of the LUMO, making it more susceptible to nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies for a Representative Substituted Benzoic Acid (p-hydroxybenzoic acid)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | π-orbital on the aromatic ring |

| LUMO | -1.2 | π*-orbital delocalized over the ring and COOH |

This table shows typical frontier molecular orbital energies calculated for an analogous substituted benzoic acid. The specific values for 4-isopropoxy-3-isopropylbenzoic acid would be influenced by its unique substitution pattern. researchgate.net

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the structures of high-energy transition states.

For 4-isopropoxy-3-isopropylbenzoic acid, several reaction types can be investigated. For instance, the esterification reaction at the carboxylic acid group or electrophilic aromatic substitution on the benzene ring. DFT calculations can model the step-by-step mechanism of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a reaction profile can be constructed.

For example, in a rhodium-catalyzed C-H activation/annulation reaction involving alkoxy-substituted benzoic acids, DFT calculations have shown that both steric and coordination effects of the alkoxy groups determine the regioselectivity of the reaction. mdpi.com Similar principles would apply to reactions involving 4-isopropoxy-3-isopropylbenzoic acid, where computational models could predict which of the available C-H bonds on the aromatic ring is most likely to react. These calculations would involve locating the transition state structure for the C-H activation step and determining its associated energy barrier.

Quantum chemical calculations are highly effective at predicting spectroscopic properties. By calculating the vibrational frequencies of the molecule, an infrared (IR) and Raman spectrum can be simulated. These theoretical spectra are invaluable for interpreting experimental data and assigning specific peaks to the vibrations of functional groups. For instance, the characteristic C=O stretching frequency of the carboxylic acid group can be calculated and compared to experimental values. researchgate.netias.ac.in

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts that can be correlated with experimental spectra, aiding in the structural elucidation of the molecule and its conformers.

Table 3: Predicted Spectroscopic Data for Benzoic Acid Analogs from Theoretical Models

| Spectroscopic Data | Predicted Value (Representative) | Functional Group/Atom |

|---|---|---|

| IR Frequency (C=O stretch) | 1700 - 1750 cm⁻¹ | Carboxylic Acid |

| ¹H NMR Chemical Shift | 10 - 13 ppm | Carboxylic Acid Proton |

This table provides typical ranges for key spectroscopic features of benzoic acids as predicted by computational methods. These values serve as a benchmark for experimental validation. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase (like a solution or a solid) over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the interactions between them.

For 4-isopropoxy-3-isopropylbenzoic acid, MD simulations can reveal how molecules interact with each other and with solvent molecules. A primary interaction for carboxylic acids is hydrogen bonding, where the –COOH group of one molecule forms a strong hydrogen bond with another, often leading to the formation of centrosymmetric dimers. acs.org

Beyond hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules can also play a significant role in how the molecules pack in the solid state or aggregate in solution. acs.org The bulky isopropyl and isopropoxy groups will sterically influence the efficiency of this stacking.

MD simulations are also crucial for understanding solvation effects. By simulating the benzoic acid derivative in a box of explicit solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one can study how the solvent organizes around the solute. nih.gov The simulations can quantify the extent of hydrogen bonding between the carboxylic acid and polar solvents, which competes with the formation of acid-acid dimers. ucl.ac.ukacs.org The hydrophobic isopropyl and isopropoxy groups will also influence the local solvent structure. These simulations can provide insights into properties like solubility and partitioning behavior. For aromatic compounds, thermodynamic integration procedures combined with MD can even be used to predict aqueous solubility at different temperatures. researchgate.net

In Silico Design of Novel Analogues and Derivatives of 4-Isopropoxy-3-isopropylbenzoic Acid

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the in silico design of novel analogues and derivatives of 4-isopropoxy-3-isopropylbenzoic acid. While computational methods are widely used in the design and study of various benzoic acid derivatives for a range of applications, research specifically detailing the theoretical and computational design of new molecules based on the 4-isopropoxy-3-isopropylbenzoic acid scaffold is not publicly available at this time.

Computational chemistry and molecular modeling are powerful tools for the rational design of new chemical entities with desired properties. These methods, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and virtual screening, are frequently applied to classes of compounds like benzoic acids to explore their potential as therapeutic agents or functional materials. For instance, studies on other benzoic acid derivatives have explored how modifications to the core structure influence their biological activity or physical properties. These investigations often involve the systematic variation of substituents on the phenyl ring to optimize interactions with a biological target or to modulate physicochemical characteristics.

However, in the case of 4-isopropoxy-3-isopropylbenzoic acid, there is a notable absence of published research detailing such computational design efforts. Therefore, it is not possible to provide detailed research findings, data tables, or specific examples of novel analogues and derivatives that have been designed through in silico methods based on this particular parent compound. The scientific community has not, to date, published research that would allow for a detailed discussion on this specific topic as per the requested outline.

Structure Reactivity Relationships and Mechanistic Elucidations of 4 Isopropoxy 3 Isopropylbenzoic Acid

Influence of Isopropoxy and Isopropyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 4-Isopropoxy-3-isopropylbenzoic acid is primarily dictated by the electronic and steric effects of the isopropoxy, isopropyl, and carboxylic acid substituents. The interplay of these effects determines the electron density of the benzene (B151609) ring and the regioselectivity of electrophilic aromatic substitution reactions.

The isopropyl group (-CH(CH₃)₂) at the meta position relative to the carboxylic acid and ortho to the isopropoxy group is a weak activating group. It exerts a positive inductive effect (+I), donating electron density through the sigma bond network. lumenlearning.com Alkyl groups are known to activate aromatic rings towards electrophilic substitution. uobabylon.edu.iq

The carboxylic acid group (-COOH) is a deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R or -M). lumenlearning.com This deactivation makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene.

The net effect on the aromatic reactivity is a complex balance of these influences. The strong activating effect of the isopropoxy group is expected to be the dominant factor, making the ring more reactive than benzoic acid itself. However, the presence of the deactivating carboxylic acid and the steric bulk of the isopropyl group will modulate this reactivity. Electrophilic attack will be directed to the positions most activated by the isopropoxy group and least deactivated by the carboxyl group, while also being sterically accessible. The positions ortho to the strongly activating isopropoxy group (the 2- and 6- positions) are electronically favored.

| Substituent | Position | Electronic Effect | Influence on Aromatic Ring |

| Isopropoxy | 4 | +R > -I | Strong Activation, Ortho, Para-directing |

| Isopropyl | 3 | +I | Weak Activation, Ortho, Para-directing |

| Carboxylic Acid | 1 | -I, -R | Strong Deactivation, Meta-directing |

Kinetic and Thermodynamic Aspects of Reactions Involving 4-Isopropoxy-3-isopropylbenzoic Acid

Kinetic Aspects:

The rate of reactions, such as the esterification of the carboxylic acid group, can be affected by steric hindrance. The isopropyl group ortho to the carboxylic acid can sterically hinder the approach of a nucleophile, such as an alcohol, to the carbonyl carbon. researchgate.net This steric hindrance would be expected to decrease the rate constant for esterification compared to a less hindered benzoic acid. ijstr.org

In electrophilic aromatic substitution reactions, the rate is determined by the activation energy of the rate-determining step, which is typically the formation of the arenium ion intermediate. byjus.com The strongly activating isopropoxy group is expected to lower this activation energy, leading to a faster reaction rate compared to benzoic acid. However, the deactivating carboxylic acid group will counteract this effect to some extent.

Thermodynamic Aspects:

The thermodynamics of reactions, such as the ionization of the carboxylic acid group (acidity), are also influenced by the substituents. The acidity of a substituted benzoic acid is related to the stability of the corresponding carboxylate anion. Electron-withdrawing groups stabilize the negative charge of the carboxylate anion, increasing acidity, while electron-donating groups destabilize it, decreasing acidity. mdpi.com

The isopropoxy and isopropyl groups are electron-donating, which would be expected to decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This is reflected in their Hammett substituent constants (σ), which are negative for electron-donating groups. utexas.edu The Hammett equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a reaction for a substituted reactant to that of the unsubstituted reactant (K₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org For the ionization of benzoic acids, a negative σ value leads to a smaller K and thus a higher pKa (lower acidity).

| Reaction | Expected Kinetic Effect | Expected Thermodynamic Effect |

| Esterification | Slower rate due to steric hindrance from the ortho-isopropyl group. | Equilibrium position may be similar to other benzoic acids, but reaching it is slower. |

| Acidity (pKa) | - | Lower acidity (higher pKa) compared to benzoic acid due to electron-donating substituents. |

| Electrophilic Aromatic Substitution | Faster rate than benzoic acid due to the dominant activating effect of the isopropoxy group. | Products are thermodynamically favored due to the restoration of aromaticity. |

Mechanistic Studies of Aromatic Substitutions and Carboxylic Acid Transformations

Mechanistic Studies of Aromatic Substitutions:

Electrophilic aromatic substitution reactions of 4-Isopropoxy-3-isopropylbenzoic acid are expected to proceed through the well-established arenium ion mechanism. byjus.com This mechanism involves three key steps:

Generation of an electrophile: A strong electrophile is generated in the reaction mixture. For example, in nitration, the nitronium ion (NO₂⁺) is formed from the reaction of concentrated nitric and sulfuric acids. masterorganicchemistry.comsavemyexams.comyoutube.comchemguide.co.uk

Formation of a resonance-stabilized carbocation (arenium ion): The π-electron system of the aromatic ring attacks the electrophile, forming a carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring through resonance. byjus.com The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The electron-donating isopropoxy and isopropyl groups will stabilize this positive charge, particularly when the attack occurs at positions that allow for direct resonance delocalization involving the isopropoxy group's lone pairs.

Deprotonation to restore aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π-system and yielding the substituted product. byjus.com

The directing effects of the substituents will govern the position of substitution. The strongly activating and ortho, para-directing isopropoxy group will favor substitution at the positions ortho to it (positions 3 and 5). However, position 3 is already occupied by the isopropyl group. Therefore, the most likely position for electrophilic attack is position 5. The carboxylic acid group is a meta-director, which would direct incoming electrophiles to position 5 as well. The isopropyl group is a weak ortho, para-director.

Mechanistic Studies of Carboxylic Acid Transformations:

The carboxylic acid group of 4-Isopropoxy-3-isopropylbenzoic acid can undergo various transformations, such as esterification. The Fischer esterification, for example, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism proceeds as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: Water, a good leaving group, is eliminated, reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The rate of this reaction can be influenced by steric hindrance around the carboxylic acid group, as mentioned previously. researchgate.net

Probing Reaction Intermediates and Transition States with Advanced Spectroscopic Techniques

While specific spectroscopic studies on the reaction intermediates and transition states of 4-Isopropoxy-3-isopropylbenzoic acid are not documented in the available literature, the application of advanced spectroscopic techniques to analogous systems provides insight into how such studies could be conducted.

Probing Reaction Intermediates:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy can be a powerful tool for observing stable reaction intermediates, such as the arenium ion in electrophilic aromatic substitution. By conducting the reaction at a sufficiently low temperature, the lifetime of the intermediate can be extended, allowing for its characterization by ¹H and ¹³C NMR. The chemical shifts and coupling constants of the protons and carbons in the arenium ion would provide valuable information about its structure and charge distribution. For instance, ¹H NMR spectra of related compounds have been used to study their structure. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can be used to monitor the formation and decay of transient species during a reaction. The vibrational frequencies of specific functional groups, such as the carbonyl group of the carboxylic acid or the nitro group in a nitration reaction, can provide information about the bonding and electronic environment of the intermediates. ucl.ac.uk

Probing Transition States:

The direct spectroscopic observation of transition states is extremely challenging due to their fleeting nature (on the order of femtoseconds). ucsb.edu However, computational chemistry, in conjunction with experimental data, can provide detailed information about the geometry and energy of transition states. github.io

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. These calculations can locate the transition state structure and determine its energy (the activation energy). mdpi.comnih.gov The calculated vibrational frequencies of the transition state can also be used to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

By combining experimental kinetic data with computational modeling, a detailed understanding of the transition state can be achieved. For example, the Hammett equation can be used to experimentally probe the electronic demands of the transition state, and these findings can be compared with the calculated properties of the transition state structure.

| Technique | Application | Information Gained |

| Low-Temperature NMR | Characterization of stable intermediates (e.g., arenium ion) | Structure, charge distribution, and bonding in the intermediate. |

| Time-Resolved IR | Monitoring transient species | Vibrational frequencies, bonding changes, and kinetics of intermediate formation and decay. |

| Computational Chemistry (DFT) | Modeling of transition states and reaction pathways | Geometry, energy (activation energy), and vibrational frequencies of the transition state. |

Applications of 4 Isopropoxy 3 Isopropylbenzoic Acid in Advanced Materials Science and Catalysis

Utilization as a Molecular Building Block for Functional Materials

The inherent properties of 4-Isopropoxy-3-isopropylbenzoic acid, such as its defined length, rigidity, and specific functional groups, make it an excellent candidate for use as a molecular building block, or "linker," in the construction of larger, functional supramolecular structures.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of the MOF, such as pore size, surface area, and chemical environment, are directly influenced by the choice of the organic linker. Benzoic acid derivatives are commonly employed as linkers in MOF synthesis. nih.govmdpi.com The carboxylic acid group of 4-Isopropoxy-3-isopropylbenzoic acid can coordinate with metal centers, while the substituted benzene (B151609) ring forms the structural backbone of the framework.

The bulky isopropyl and isopropoxy groups on the benzene ring can play a crucial role in dictating the resulting topology and porosity of the MOF. rsc.org By introducing steric hindrance, these groups can prevent dense packing and lead to the formation of larger pores and channels within the material. This controlled design of pore size and environment is critical for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

Table 1: Potential Influence of 4-Isopropoxy-3-isopropylbenzoic Acid as a Linker in MOF Synthesis

| Feature | Role of 4-Isopropoxy-3-isopropylbenzoic Acid | Potential Impact on MOF Properties |

|---|---|---|

| Carboxylate Group | Coordinates with metal nodes to form the framework structure. | Provides a strong, directional bond essential for crystalline framework formation. |

| Isopropyl Group | Provides significant steric bulk adjacent to the coordinating group. | Influences the framework topology and can increase pore size and hydrophobicity. |

| Isopropoxy Group | Adds steric hindrance and acts as an electron-donating group. | Modifies the electronic environment of the framework and enhances solubility in organic solvents. |

| Aromatic Ring | Acts as a rigid structural spacer. | Ensures the formation of a stable, porous, and well-defined three-dimensional network. |

Substituted benzoic acids are valuable precursors in the synthesis of complex organic molecules, including those with applications in optoelectronics. One important class of such molecules is the 1,3,5-triazines (s-triazines). globalscitechocean.com These nitrogen-containing heterocyclic compounds are known for their thermal stability and unique electronic properties, making them suitable for use in liquid crystals and other photonic materials. nih.govsemanticscholar.org

The synthesis of functionalized triazines can be achieved through the reaction of cyanuric chloride with nucleophiles, such as derivatives of p-aminobenzoic acid esters. google.com While direct synthesis from 4-Isopropoxy-3-isopropylbenzoic acid would require functional group transformation (e.g., amination), its structural motifs are highly relevant. Incorporating the 4-isopropoxy-3-isopropylphenyl group into a triazine core would be expected to enhance the solubility of the resulting material in organic media and influence its liquid crystalline properties due to the presence of the bulky, flexible alkyl groups. nih.gov These features are desirable for creating processable materials for electronic displays and optical devices. semanticscholar.org

Role in Homogeneous and Heterogeneous Catalysis

The dual functionality of 4-Isopropoxy-3-isopropylbenzoic acid—a coordinating carboxylate group and sterically demanding, electronically-tuned substituents—allows it to play several roles in catalysis.

In homogeneous catalysis, the ligands coordinated to a metal center are critical for controlling the catalyst's activity, selectivity, and stability. The carboxylate form of 4-Isopropoxy-3-isopropylbenzoic acid can act as a ligand, binding to a transition metal. The properties of such a ligand can be summarized as follows:

Steric Hindrance : The large isopropyl and isopropoxy groups create a crowded environment around the metal center. This steric bulk can influence the substrate's approach to the metal, potentially leading to higher selectivity in reactions. It can also promote reductive elimination, a key step in many cross-coupling reactions.

Electronic Effects : The isopropoxy group is electron-donating, which increases the electron density on the metal center. This can enhance the rate of oxidative addition, another crucial step in catalytic cycles, and stabilize the metal in higher oxidation states.

The development of "designer" surfactants and ligands for micellar catalysis, where reactions are carried out in water, highlights the importance of molecules that can control the reaction environment on a nanoscale. sigmaaldrich.com The hydrophobic nature of the isopropyl and isopropoxy groups suggests that a metal complex with this ligand could be effective in such aqueous micellar systems.

In heterogeneous catalysis, reactions occur at the surface of a solid catalyst. Modifying this surface with organic molecules can dramatically alter the catalyst's performance by changing the surface energy, creating specific binding sites, or inducing steric effects similar to enzymes. researchgate.net

4-Isopropoxy-3-isopropylbenzoic acid is well-suited for this purpose. The carboxylic acid group can be used to anchor the molecule onto the surface of metal oxide supports (e.g., TiO₂, SnO₂, ZrO₂) through strong coordinate bonds. rsc.orgnih.gov Once anchored, the bulky organic portion of the molecule extends away from the surface, creating a functionalized microenvironment. This layer can:

Control Substrate Access : The bulky groups can create channels or pockets that selectively allow molecules of a certain size or shape to reach the active catalytic sites.

Modify Surface Polarity : The predominantly nonpolar character of the isopropyl and isopropoxy groups can create a hydrophobic environment on an otherwise polar oxide surface, which can be advantageous for reactions involving nonpolar substrates.

Prevent Agglomeration : By coating nanoparticle catalysts, these molecules can prevent them from aggregating, thus maintaining a high active surface area.

Photoinduced ligand-to-metal charge transfer (LMCT) is a process where light absorption promotes an electron from a ligand-centered orbital to a metal-centered orbital. nih.gov This creates a reactive radical on the ligand and a reduced metal center, opening up new pathways for chemical reactions that are not accessible under thermal conditions. nih.gov

Table 2: Summary of Compound Names

| Compound Name |

|---|

| 4-Isopropoxy-3-isopropylbenzoic acid |

| Cyanuric chloride |

| p-aminobenzoic acid |

| Titanium dioxide (TiO₂) |

| Tin dioxide (SnO₂) |

No Specific Research Found on the Environmental Degradation of 4-Isopropoxy-3-isopropylbenzoic Acid

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the environmental chemistry and degradation pathways of the chemical compound 4-Isopropoxy-3-isopropylbenzoic acid. Searches were conducted to identify studies on its abiotic degradation, including photochemical, hydrolytic, and oxidative pathways, as well as its biotic degradation by microbial strains.

The search for detailed research findings, including data on microbial metabolism, enzymatic degradation routes, and the identification of environmental metabolites of 4-Isopropoxy-3-isopropylbenzoic acid, did not yield any relevant results. Publicly available scientific databases and research repositories appear to lack studies focused on the environmental fate of this specific compound.

Consequently, it is not possible to provide an article with the requested detailed sections on its environmental chemistry and degradation pathways. Information available for structurally similar compounds, such as other substituted benzoic acids, cannot be used to fulfill this request as it would not adhere to the strict requirement of focusing solely on 4-Isopropoxy-3-isopropylbenzoic acid. Further research would be needed to be conducted on this compound to determine its environmental persistence and degradation mechanisms.

Environmental Chemistry and Degradation Pathways of 4 Isopropoxy 3 Isopropylbenzoic Acid

Environmental Fate Modeling and Persistence Studies of 4-Isopropoxy-3-isopropylbenzoic Acid

Currently, there is a notable lack of specific studies on the environmental fate modeling and persistence of 4-isopropoxy-3-isopropylbenzoic acid in soil, water, and air. While general principles of environmental chemistry suggest that its structure—containing both ether and carboxylic acid functional groups, along with alkyl chains—would influence its behavior, dedicated research is required for accurate predictions.

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. researchgate.net These models, such as SimpleBox, are designed to simulate processes like degradation, transport between different environmental compartments (air, water, soil, sediment), and bioaccumulation. cefic-lri.orgnih.gov For a compound like 4-isopropoxy-3-isopropylbenzoic acid, key input parameters for such models would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and rates of abiotic and biotic degradation. Without experimentally determined values for these parameters, any modeling effort would be purely speculative.

Persistence is a critical aspect of a chemical's environmental risk profile and is often evaluated based on its degradation half-life in various environmental compartments. cefic-lri.org Regulatory frameworks often use specific half-life criteria to classify substances as persistent (P) or very persistent (vP). cefic-lri.org For instance, a degradation half-life of more than 40-60 days in fresh or marine water, or over 120-180 days in soil or sediment, can lead to a 'persistent' classification. cefic-lri.org The persistence of 4-isopropoxy-3-isopropylbenzoic acid would be determined by its susceptibility to degradation processes such as microbial breakdown, hydrolysis, and photolysis. The isopropyl groups and the ether linkage might influence the rate of microbial degradation, but empirical data from persistence studies are needed for a definitive assessment.

Role in Environmental Remediation Strategies (e.g., Pollutant Degradation)

There is currently no available scientific literature detailing the role of 4-isopropoxy-3-isopropylbenzoic acid in environmental remediation strategies. The application of a chemical in remediation typically involves its use to degrade or transform other pollutants. For example, some compounds can act as surfactants to enhance the bioavailability of hydrophobic pollutants for microbial degradation, while others might serve as co-metabolites or electron donors/acceptors in bioremediation processes.

Research on the microbial degradation of other aromatic compounds, such as different benzoic acid derivatives, has identified various bacterial and fungal strains capable of utilizing these substances as a source of carbon and energy. mdpi.comresearchgate.netnih.gov These degradation pathways often involve enzymatic reactions that cleave the aromatic ring. researchgate.net For 4-isopropoxy-3-isopropylbenzoic acid to have a role in remediation, it would likely need to be readily biodegradable itself or facilitate the breakdown of other target pollutants. Without specific research into its degradation pathways and its effects on microbial communities, its potential utility in environmental remediation remains unknown. Further investigation is required to determine if this compound could be harnessed for any remediation applications.

Analytical Methodologies and Quality Control for Academic Research of 4 Isopropoxy 3 Isopropylbenzoic Acid

Advanced Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for separating 4-Isopropoxy-3-isopropylbenzoic acid from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile, thermally stable compounds like substituted benzoic acids. A reverse-phase method is typically optimal for this analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier. The hydrophobicity of 4-Isopropoxy-3-isopropylbenzoic acid, imparted by the two isopropyl groups and the benzene (B151609) ring, allows for strong retention and good separation on a C18 column. ucl.ac.uk The acidic nature of the carboxyl group necessitates the use of a pH modifier, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase to ensure a consistent ionization state and sharp, symmetrical peak shapes. sielc.com

A typical HPLC method would involve a gradient elution, starting with a higher proportion of aqueous solvent and increasing the concentration of the organic solvent (e.g., acetonitrile) to elute the compound. acs.org Detection is commonly performed using a UV detector, as the benzene ring possesses a strong chromophore.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like 4-Isopropoxy-3-isopropylbenzoic acid by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. colostate.edu

To overcome these limitations, a derivatization step is essential. mdpi.com This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. A common method is silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. This derivatization increases the compound's volatility and thermal stability, making it amenable to GC analysis. researchgate.net

Once derivatized, the compound is separated on a capillary column and detected by a mass spectrometer. The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, allowing for structural confirmation. Expected fragments would arise from the loss of the TMS group, cleavage of the isopropyl groups, and fragmentation of the aromatic ring.

Table 2: Typical GC-MS Parameters for Derivatized Analysis

| Parameter | Value |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of 4-Isopropoxy-3-isopropylbenzoic acid. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For 4-Isopropoxy-3-isopropylbenzoic acid (C₁₃H₁₈O₃), HRMS can confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is also critical for identifying and profiling impurities, as their exact masses can be used to deduce their elemental formulas and propose potential structures.

Table 3: Theoretical Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₉O₃]⁺ | 223.1329 |

| [M-H]⁻ | [C₁₃H₁₇O₃]⁻ | 221.1183 |

| [M+Na]⁺ | [C₁₃H₁₈O₃Na]⁺ | 245.1148 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of 4-Isopropoxy-3-isopropylbenzoic acid, allowing for the unambiguous assignment of every proton and carbon atom in the structure.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum shows the number of unique carbon environments.

For 4-Isopropoxy-3-isopropylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two different isopropyl groups, and the carboxylic acid proton. The ¹³C NMR spectrum will similarly show unique signals for the aromatic carbons, the carboxyl carbon, and the aliphatic carbons of the isopropyl and isopropoxy groups. oregonstate.edu

Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 11.0 - 12.0 | broad singlet | 1H |

| Ar-H (H-6) | 7.8 - 7.9 | doublet | 1H |

| Ar-H (H-2) | 7.6 - 7.7 | doublet | 1H |

| Ar-H (H-5) | 6.9 - 7.0 | doublet | 1H |

| -OCH(CH₃)₂ | 4.5 - 4.7 | septet | 1H |

| Ar-CH(CH₃)₂ | 3.3 - 3.5 | septet | 1H |

| -OCH(CH₃)₂ | 1.3 - 1.4 | doublet | 6H |

| Ar-CH(CH₃)₂ | 1.2 - 1.3 | doublet | 6H |

Table 5: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) |

|---|---|

| -COOH | 170 - 174 |

| Ar-C (C-4) | 158 - 162 |

| Ar-C (C-3) | 138 - 142 |

| Ar-C (C-1) | 123 - 127 |

| Ar-CH (C-6) | 129 - 132 |

| Ar-CH (C-2) | 120 - 123 |

| Ar-CH (C-5) | 115 - 118 |

| -OCH(CH₃)₂ | 70 - 73 |

| Ar-CH(CH₃)₂ | 26 - 29 |

| -OCH(CH₃)₂ | 21 - 23 |

| Ar-CH(CH₃)₂ | 23 - 25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 4-Isopropoxy-3-isopropylbenzoic acid, COSY would show correlations between the septet and doublet of the isopropoxy group, and similarly for the aromatic isopropyl group. It would also show a correlation between the aromatic protons on C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. It would be used to definitively assign each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the aromatic proton signal at ~6.9 ppm would correlate to the aromatic carbon signal at ~115 ppm, confirming its assignment as C-5/H-5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The methyl protons of the aromatic isopropyl group to the aromatic C-3 and C-2 carbons.

The methine proton of the isopropoxy group to the aromatic C-4 carbon.

The aromatic H-2 and H-6 protons to the carboxyl carbon (C-7), confirming their ortho positions.

Together, these 2D NMR techniques provide an interlocking web of evidence that allows for the complete and unambiguous structural assignment of 4-Isopropoxy-3-isopropylbenzoic acid.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies, providing a unique "fingerprint" of the compound. For 4-Isopropoxy-3-isopropylbenzoic acid, IR and Raman spectroscopy are essential for confirming the presence of key structural features.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes. Theoretical and experimental studies on structurally similar compounds, such as 4-hydroxybenzoic acid and its derivatives, provide a basis for assigning the expected vibrational bands for 4-Isopropoxy-3-isopropylbenzoic acid. nih.govrasayanjournal.co.in

Key expected IR absorption bands for 4-Isopropoxy-3-isopropylbenzoic acid would include:

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C-H Stretch (Aliphatic and Aromatic): Multiple sharp peaks are expected between 3100-2850 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and isopropoxy groups will be observed just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1710-1680 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C Stretch (Aromatic Ring): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

C-O Stretch (Ether and Carboxylic Acid): Strong bands corresponding to the C-O stretching of the isopropoxy ether linkage and the carboxylic acid are expected between 1320-1210 cm⁻¹ and 1300-1100 cm⁻¹ respectively.

O-H Bend (Carboxylic Acid): An in-plane bending vibration for the O-H group is typically observed around 1440-1395 cm⁻¹ and an out-of-plane bend near 920 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For 4-Isopropoxy-3-isopropylbenzoic acid, Raman spectroscopy would be useful for confirming the vibrations of the aromatic ring and the isopropyl groups.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis, allowing for a confident identification of the compound's functional groups. researchgate.netmdpi.com

Interactive Data Table: Expected Vibrational Modes for 4-Isopropoxy-3-isopropylbenzoic Acid

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (Broad) | Weak/Not Observed | Strong / - |

| Carboxylic Acid (-COOH) | C=O Stretch | 1710-1680 | 1710-1680 | Strong / Medium |

| Carboxylic Acid (-COOH) | C-O Stretch | 1320-1210 | Medium | Strong / Medium |

| Carboxylic Acid (-COOH) | O-H Bend (in-plane) | 1440-1395 | Weak | Medium / Weak |

| Aromatic Ring | C-H Stretch | 3100-3000 | 3100-3000 | Medium / Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 | Medium / Strong |

| Isopropyl/Isopropoxy | C-H Stretch | 2980-2850 | 2980-2850 | Strong / Strong |

| Isopropoxy Ether (-O-CH) | C-O Stretch | 1300-1100 | Medium | Strong / Medium |

X-ray Crystallography for Solid-State Structural Determination

The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure. units.it

A successful crystallographic analysis of 4-Isopropoxy-3-isopropylbenzoic acid would provide key structural parameters.

Interactive Data Table: Hypothetical Crystallographic Data for 4-Isopropoxy-3-isopropylbenzoic Acid

| Parameter | Expected Value/Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. |

| Z (Molecules per unit cell) | Integer value (e.g., 2, 4, 8) | Indicates the number of molecules in one unit cell. |

| Key Bond Lengths (Å) | C=O, C-O (acid), C-O (ether), C-C (aromatic) | Confirms the connectivity and nature of the chemical bonds. |

| Key Bond Angles (°) | Angles around the carboxylic acid group, isopropyl groups, and substitution pattern on the aromatic ring. | Defines the local geometry and conformation of the molecule. |

| Hydrogen Bonding | Presence of intermolecular hydrogen bonds between carboxylic acid groups, leading to dimer formation. | Explains the packing of molecules in the solid state and influences physical properties like melting point. |

Establishment of Purity and Characterization Standards for Research Applications

For academic research, it is imperative to use well-characterized compounds of high purity to ensure that observed effects are attributable to the compound of interest and not to impurities. The establishment of purity and characterization standards for 4-Isopropoxy-3-isopropylbenzoic acid involves a combination of analytical techniques.

Purity Assessment: The purity of 4-Isopropoxy-3-isopropylbenzoic acid can be determined using several methods:

High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing purity. A reversed-phase HPLC method would likely be developed to separate the target compound from any starting materials, by-products, or degradation products. helixchrom.comnih.gov The purity is typically determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable (or can be derivatized), GC can also be used for purity analysis, often providing high resolution.

Melting Point: A sharp melting point range is indicative of high purity. Impurities typically broaden the melting range and depress the melting point.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and oxygen, which can be compared to the theoretical values calculated from the molecular formula (C₁₃H₁₈O₃).

Characterization Standards: A comprehensive characterization file for a research-grade sample of 4-Isopropoxy-3-isopropylbenzoic acid should include a suite of spectroscopic data to unambiguously confirm its identity and structure:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This is a cornerstone technique for structural confirmation.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.

Infrared (IR) and/or Raman Spectroscopy: As detailed in section 7.4, these spectra serve as a fingerprint for the compound's functional groups.

By combining these analytical methodologies, researchers can be confident in the identity, structure, and purity of the 4-Isopropoxy-3-isopropylbenzoic acid used in their studies, thereby upholding the standards of rigorous scientific investigation.

Q & A

Q. What are the key synthetic routes for preparing 4-isopropoxy-3-isopropylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or etherification of a benzoic acid precursor. For example:

Ether Formation : React 3-isopropyl-4-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing standards like 4-hydroxybenzoic acid derivatives .

- Critical Factors :

- Base selection (avoiding hydrolysis of ester intermediates).

- Temperature control to minimize side reactions (e.g., over-alkylation).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 4-isopropoxy-3-isopropylbenzoic acid?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy proton signals at δ 1.2–1.4 ppm and methine splitting patterns). Compare with databases like PubChem for analogous structures .

- HPLC-MS : Employ reverse-phase HPLC coupled with ESI-MS to verify molecular ion peaks (expected [M-H]⁻ at m/z ~235) and detect impurities (<2% threshold) .

- Melting Point : Cross-check observed mp (e.g., 62–64°C) against literature to assess crystallinity and solvent residues .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 4-isopropoxy-3-isopropylbenzoic acid derivatives?

- Methodological Answer :

- Replicate Assays : Test compounds under standardized conditions (e.g., enzyme inhibition assays with positive controls like salicylic acid derivatives) .

- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify regiochemistry, as positional isomerism (e.g., 3- vs. 4-substitution) can drastically alter activity .

- Data Normalization : Account for batch-to-batch variability by normalizing activity to purity (HPLC) and molar concentration .

Q. What strategies optimize the regioselective introduction of isopropoxy and isopropyl groups in benzoic acid scaffolds?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to guide alkylation to the desired position (e.g., para to the carboxyl group) .

- Catalytic Systems : Screen palladium or copper catalysts for cross-coupling reactions (e.g., Ullmann-type coupling for aryl ethers) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict activation energies for competing substitution pathways .

Q. How do steric and electronic effects of the isopropoxy and isopropyl substituents influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Steric Analysis : Compare reaction rates of esterification or amidation with bulkier vs. smaller reagents (e.g., isopropyl vs. methyl chlorides) .

- Electronic Profiling : Measure pKa shifts via potentiometric titration; the electron-donating isopropoxy group may lower acidity of the carboxyl group .

- Table : Comparative Reactivity of Derivatives

| Substituent Position | Reaction Rate (Esterification) | pKa |

|---|---|---|

| 3-Isopropyl | Moderate (0.5 mM/min) | 4.2 |

| 4-Isopropoxy | Slow (0.2 mM/min) | 3.8 |

Quality Control & Safety

Q. What protocols ensure batch-to-batch consistency in 4-isopropoxy-3-isopropylbenzoic acid synthesis for pharmacological studies?

- Methodological Answer :

- In-Process Controls (IPC) : Monitor reaction progress via TLC (Rf = 0.5 in 3:7 EtOAc/hexane) and FTIR for carbonyl (1700 cm⁻¹) and ether (1250 cm⁻¹) signals .

- Stability Testing : Store batches under inert gas (N₂) at –20°C to prevent degradation; validate stability via accelerated aging studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.